

Application Notes and Protocols for Hm1a

Electrophysiology Studies

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Compound of Interest

Compound Name: Hm1a

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Introduction

Hm1a, a peptide toxin isolated from the venom of the Togo starburst tarantula (*Heteroscodra maculata*), has emerged as a valuable pharmacological tool for studying voltage-gated sodium channels (NaV).^{[1][2][3]} It exhibits high potency and selectivity for the NaV1.1 subtype, making it an excellent probe for elucidating the physiological and pathological roles of this specific channel.^{[1][2][4]} This document provides detailed application notes and protocols for the use of **Hm1a** in patch-clamp electrophysiology studies to characterize its effects on NaV channels.

Hm1a primarily acts as a gating modifier of NaV channels.^[3] Its principal mechanism of action involves the inhibition of both fast and slow inactivation processes, leading to a persistent sodium current and increased channel availability during high-frequency stimulation.^{[1][2][5][6]} This effect is mediated by its binding to the voltage sensor of domain IV (VSDIV) of the NaV channel alpha subunit.^{[2][6]} The unique selectivity of **Hm1a** for NaV1.1 provides a significant advantage in distinguishing its contribution from other co-expressed NaV subtypes.

Quantitative Data Summary

The following table summarizes the reported effects of **Hm1a** on various voltage-gated sodium channel subtypes, providing a clear comparison of its selectivity.

Channel Subtype	Reported Effect	EC50 / IC50	Reference
hNaV1.1	Potent inhibition of inactivation	38 ± 6 nM	[2] [3] [4]
hNaV1.2	Weaker inhibition of inactivation	236 nM	[3]
hNaV1.3	Weaker inhibition of inactivation	220 nM	[3]
hNaV1.4	No significant effect	> 1 µM	[3] [4]
hNaV1.5	No significant effect	> 1 µM	[3]
hNaV1.6	No significant effect	> 1 µM	[3] [4]
hNaV1.7	No significant effect	> 1 µM	[3] [4]
hNaV1.8	No significant effect	> 1 µM	[3] [4]

Experimental Protocols

Cell Preparation

These protocols are adaptable for various cell types expressing NaV channels, including primary neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons), or heterologous expression systems like HEK293 or CHO cells stably expressing the NaV channel subtype of interest.[\[4\]](#)

- **Primary Neuron Culture:** Dissect ganglia from embryonic or neonatal rodents and dissociate neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration. Plate neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in appropriate media for 24-48 hours before recording.
- **Transfected Cell Lines:** Culture cells in standard growth medium. For electrophysiological recordings, passage cells onto glass coverslips 24 hours prior to the experiment to achieve 50-70% confluency.

Solutions and Reagents

External Solution (in mM):

- 140 NaCl
- 3 KCl
- 2 CaCl₂
- 1 MgCl₂
- 10 HEPES
- 10 Glucose

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal Solution (in mM):

- 140 CsF
- 10 NaCl
- 1 EGTA
- 10 HEPES

Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.

Hm1a Toxin Preparation:

- Reconstitute synthetic **Hm1a** in the external solution to create a high-concentration stock solution (e.g., 100 μ M).
- Store aliquots at -20°C or below.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is recommended to use fatty acid-free bovine serum albumin (fafBSA) at 0.1% in the final dilution to prevent the peptide from sticking to perfusion tubing.

[5]

Whole-Cell Patch-Clamp Recording

Equipment:

- Inverted microscope
- Micromanipulators
- Patch-clamp amplifier
- Data acquisition system and software
- Perfusion system

Procedure:

- Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a target cell with the patch pipette and form a gigaohm seal (>1 G Ω) using gentle suction.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.

Voltage-Clamp Protocols

The following protocols are designed to characterize the effects of **Hm1a** on NaV channel gating properties.

a) Protocol to Measure Effect on Current Amplitude and Inactivation:

- Holding Potential (V_h): -90 mV to -120 mV to ensure channels are in a resting state.[\[4\]](#)[\[5\]](#)

- Test Pulse: Depolarize to a potential between -30 mV and 0 mV for 50-100 ms to elicit a robust sodium current.^[4]
- Procedure:
 - Record baseline currents in the external solution.
 - Apply **Hm1a** at the desired concentration through the perfusion system.
 - After a stable effect is reached (typically 2-5 minutes), record the currents in the presence of the toxin.
 - Observe for an increase in the sustained component of the current and a slowing of the inactivation kinetics.

b) Protocol for Steady-State Fast Inactivation:

- Holding Potential (V_h): -120 mV.
- Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.
- Test Pulse: Immediately following each conditioning pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
- Analysis: Normalize the peak current during the test pulse to the maximum current and plot against the conditioning pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage ($V_{1/2}$) and the slope factor (k).

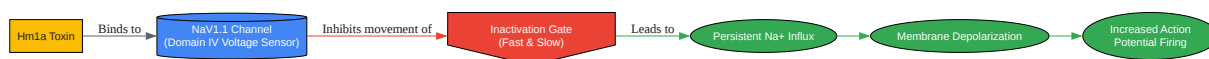
c) Protocol for Recovery from Inactivation:

- Holding Potential (V_h): -100 mV.
- Inactivating Pulse: A depolarizing pulse to 0 mV for 100 ms to inactivate the channels.
- Recovery Interval: Return to the holding potential for a variable duration (from 1 ms to several seconds).

- Test Pulse: A second pulse to 0 mV to assess the fraction of recovered channels.
- Analysis: Plot the normalized peak current of the test pulse against the recovery interval duration and fit with an exponential function to determine the time constant of recovery.

Visualizations

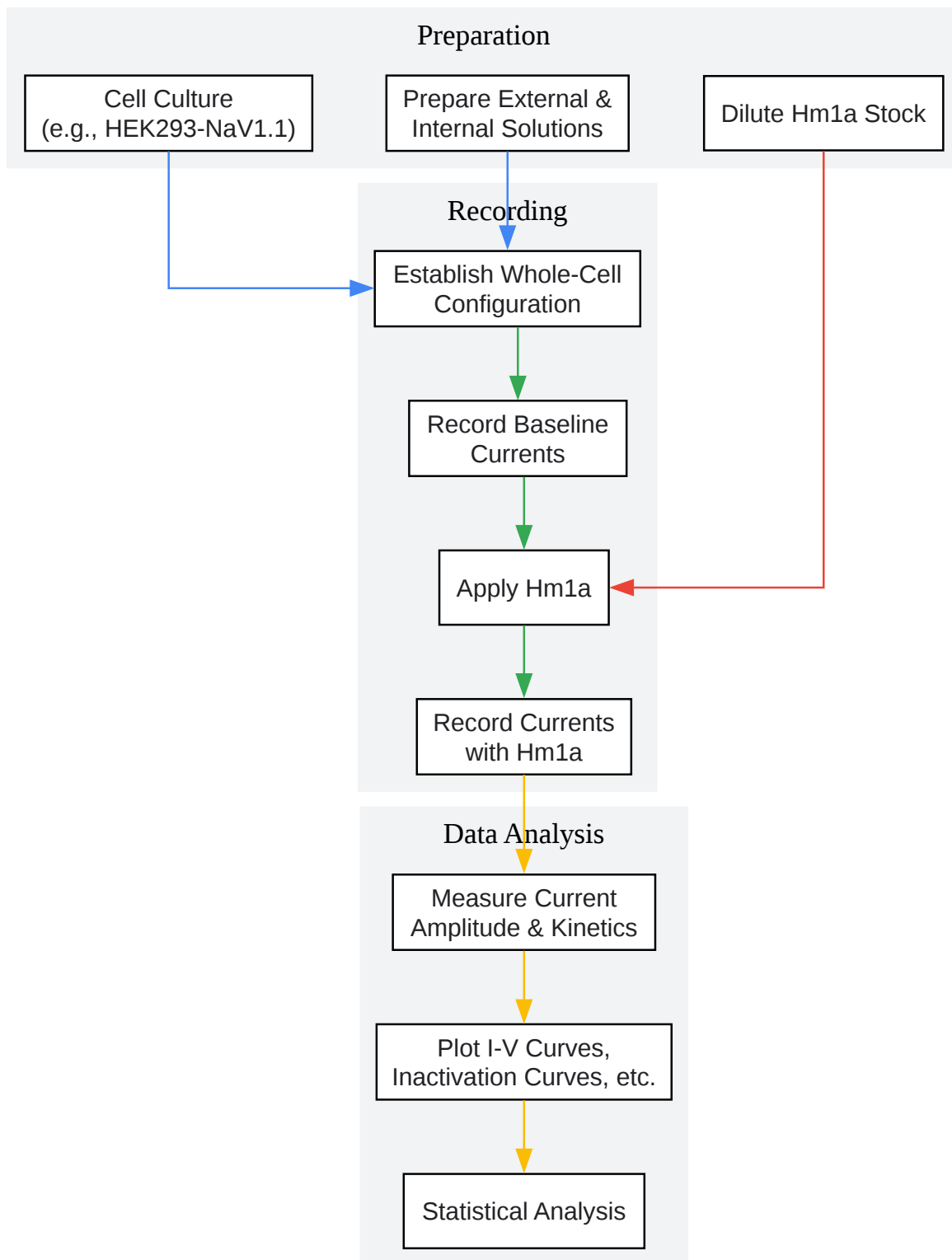
Signaling Pathway of Hm1a Action



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Caption: Mechanism of **Hm1a** action on NaV1.1 channels.

Experimental Workflow for Patch-Clamp Studies



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Caption: Workflow for **Hm1a** patch-clamp experiments.

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